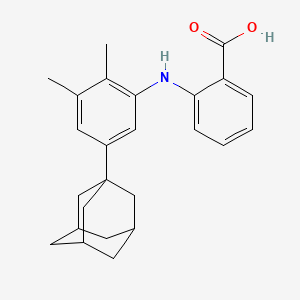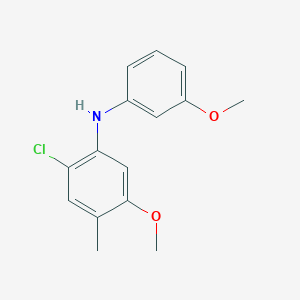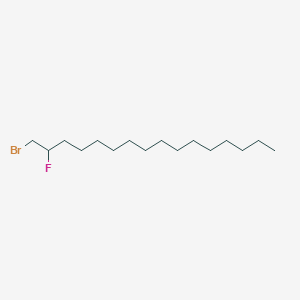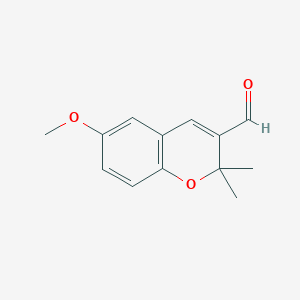![molecular formula C39H27N B14179583 N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine CAS No. 922184-83-6](/img/structure/B14179583.png)
N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine: is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a perylene core substituted with biphenyl and methylphenyl groups, which contribute to its distinct characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Perylene Core Formation: The perylene core is synthesized via a Diels-Alder reaction between a suitable diene and dienophile.
Final Coupling: The biphenyl intermediate is then coupled with the perylene core using a palladium-catalyzed amination reaction to form the final product.
Industrial Production Methods: Industrial production of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the perylene core or the biphenyl and methylphenyl substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
科学的研究の応用
Chemistry: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used as a fluorescent probe in chemical sensing and imaging due to its strong fluorescence properties.
Biology: In biological research, the compound is employed as a fluorescent marker for tracking cellular processes and studying protein interactions.
Industry: In the industrial sector, N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport and light-emitting properties.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves its interaction with molecular targets through its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. In photodynamic therapy, the excited state of the compound interacts with molecular oxygen to produce reactive oxygen species, which induce cell damage and apoptosis in cancer cells.
類似化合物との比較
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another perylene derivative with similar photophysical properties.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: A compound with structural similarities but different substituent positions.
Uniqueness: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine stands out due to its specific substitution pattern, which enhances its fluorescence efficiency and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
特性
CAS番号 |
922184-83-6 |
|---|---|
分子式 |
C39H27N |
分子量 |
509.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)-N-(3-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C39H27N/c1-26-19-21-30(22-20-26)40(31-14-5-13-29(25-31)27-9-3-2-4-10-27)37-24-23-35-33-16-7-12-28-11-6-15-32(38(28)33)34-17-8-18-36(37)39(34)35/h2-25H,1H3 |
InChIキー |
CMRGVYAMAYJOON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC(=C2)C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)




![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)


